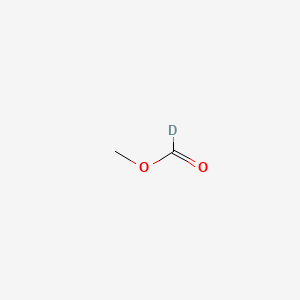
2-Chlorobenzylzinc chloride
Overview
Description
2-Chlorobenzylzinc chloride is a chemical compound used primarily for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 2-Chlorobenzylzinc chloride involves two stages . In the first stage, zinc (II) chloride reacts with lithium chloride at 320 - 450°C for approximately 10 minutes in an inert atmosphere using the Schlenk technique . In the second stage, 1-chloro-2-(chloromethyl)benzene reacts with magnesium in tetrahydrofuran at 20°C for 1 hour, also in an inert atmosphere using the Schlenk technique .Molecular Structure Analysis
The molecular formula of 2-Chlorobenzylzinc chloride is C7H6Cl2Zn . It has a molecular weight of 226.40900 . The exact mass is 223.91400 .Physical And Chemical Properties Analysis
2-Chlorobenzylzinc chloride has a density of 0.975g/mL at 25°C . Its boiling point and melting point are not available . The flash point is 1°F .Scientific Research Applications
Hydrolysis Reaction Enhancement
A study has shown that 2-Chlorobenzylzinc chloride can be involved in enhancing hydrolysis reactions. The research focused on improving the efficiency of hydrolysis of 2-chlorobenzal chloride, which is a primary method for producing 2-chlorobenzaldehyde in the industry .
Advanced Oxidation Processes (AOPs)
In environmental science, 2-Chlorobenzylzinc chloride can be part of advanced oxidation processes to degrade organic pollutants. The compound can generate radicals under certain conditions, which can then oxidize and break down harmful organic molecules in water treatment applications .
Safety and Hazards
properties
IUPAC Name |
1-chloro-2-methanidylbenzene;chlorozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAQRYHECFSSL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Cl.Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404430 | |
| Record name | 2-Chlorobenzylzinc chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzylzinc chloride | |
CAS RN |
312624-11-6 | |
| Record name | 2-Chlorobenzylzinc chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)



![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)


